N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide is a compound that features a thiophene ring system, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide typically involves the condensation of thiophene derivatives with pivaloyl chloride under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in antimicrobial and anticancer research.
Medicine: Thiophene-based compounds are explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of specific enzymes or modulation of signal transduction pathways .
Comparison with Similar Compounds
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Known for its antimicrobial properties.
Thiophene-3-carboxamide: Used in the synthesis of pharmaceuticals.
Thiophene-2,3-dicarboxamide: Explored for its potential in organic electronics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
Thiophene derivatives, including this compound, are known to interact with various biological targets such as kinases and receptors. These interactions can lead to multiple therapeutic effects including:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Anti-cancer : Modulation of pathways like PI3K/Akt/mTOR.
- Neuroprotective : Potential inhibition of cholinesterases, which are relevant in neurodegenerative diseases.
Pharmacological Properties
The compound's biological activity can be attributed to its structural features, which allow it to engage with specific biochemical pathways. The following table summarizes the key pharmacological properties and their corresponding research findings:
Research Findings
Recent studies have highlighted the diverse biological activities of thiophene-based compounds, including this compound:
- Anti-cancer Activity : A study evaluated substituted thiophene derivatives for their anti-tumor properties against various cancer cell lines. The most promising derivatives showed significant inhibition of cell proliferation and induced apoptosis at low concentrations, indicating their potential as effective anti-cancer agents .
- Cholinesterase Inhibition : Research on thienobenzo-thiazoles demonstrated that certain thiophene derivatives significantly inhibit BChE activity. This is particularly relevant for Alzheimer's disease treatment as BChE is implicated in cholinergic dysfunction .
- Antinociceptive Effects : In a mouse model of neuropathic pain, thiophene derivatives were shown to modulate pain pathways through the inhibition of α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels, suggesting their utility in pain management .
Case Studies
Several case studies have illustrated the application of thiophene derivatives in therapeutic contexts:
- Case Study on Cancer Treatment : A novel series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized and tested for dual inhibition of PI3Kα/mTOR pathways. The most effective compounds exhibited IC50 values significantly lower than standard treatments, demonstrating their potential as new cancer therapies .
- Neuroprotective Applications : A study focusing on the antinociceptive properties of thiophene derivatives found that these compounds could effectively reduce pain responses in models of neuropathic pain, highlighting their therapeutic potential in managing chronic pain conditions .
Properties
IUPAC Name |
2,2-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS2/c1-14(2,3)13(16)15-12(10-6-8-17-9-10)11-5-4-7-18-11/h4-9,12H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELCYSBRRIDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CSC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.